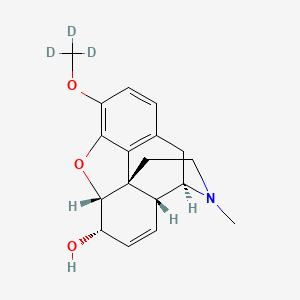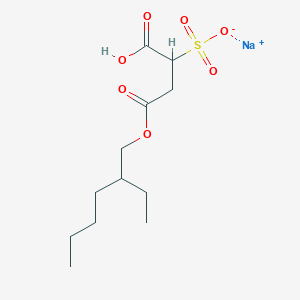
tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl ester group, a difluoromethyl group, and two methyl groups attached to the pyrazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole precursors with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction parameters . The use of flow microreactors also enhances the safety and sustainability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents on the pyrazole ring.
Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring.
科学的研究の応用
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound can be used to investigate the effects of pyrazole derivatives on various biological systems. It may serve as a potential lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug discovery and development. Researchers may study its effects on specific molecular targets and pathways to identify potential medical applications.
作用機序
The mechanism of action of tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethyl group and tert-butyl ester group can influence the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(trifluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Tert-butyl 3-(methyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate: This compound has a methyl group in place of the difluoromethyl group.
Uniqueness
Tert-butyl 3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold for drug design and other applications .
特性
分子式 |
C11H16F2N2O2 |
|---|---|
分子量 |
246.25 g/mol |
IUPAC名 |
tert-butyl 3-(difluoromethyl)-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H16F2N2O2/c1-6-7(10(16)17-11(2,3)4)8(9(12)13)14-15(6)5/h9H,1-5H3 |
InChIキー |
HVJOZNARZVRBJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C)C(F)F)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


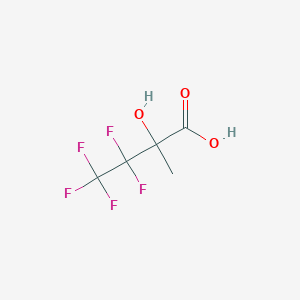
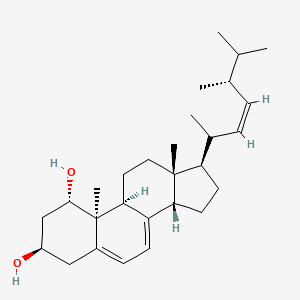
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

![4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)

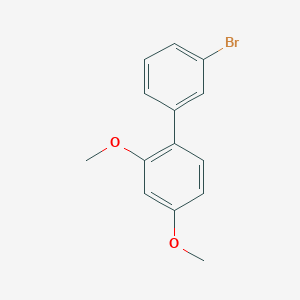
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
